N'-hydroxy-2-imidazol-1-ylpropanimidamide
Description
N'-Hydroxy-2-imidazol-1-ylpropanimidamide is a synthetic organic compound characterized by an imidazole ring linked to a propanimidamide backbone with a hydroxylamine substituent. Its structure includes:
- Imidazole moiety: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
This compound is of interest in medicinal chemistry due to its structural similarity to amidoxime-containing drugs, which are known for antimicrobial, antifungal, and metal-chelating activities.
Properties
IUPAC Name |
N'-hydroxy-2-imidazol-1-ylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5(6(7)9-11)10-3-2-8-4-10/h2-5,11H,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPHUPIEWFKDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)N1C=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-imidazol-1-ylpropanimidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for N’-hydroxy-2-imidazol-1-ylpropanimidamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-imidazol-1-ylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
N’-hydroxy-2-imidazol-1-ylpropanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-imidazol-1-ylpropanimidamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The hydroxy group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N'-hydroxy-2-imidazol-1-ylpropanimidamide can be compared to the following analogous compounds:
Structural Analogs
Physicochemical and Functional Comparisons
Imidazole vs. Benzimidazole Derivatives N′-Hydroxy-2-imidazol-1-ylpropanimidamide lacks the fused benzene ring present in benzimidazole analogs.
Heterocycle Substitution (Pyrazole vs. Imidazole)
- Pyrazole-containing analogs (e.g., N′-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide) exhibit distinct hydrogen-bonding patterns due to the pyrazole’s 1,2-diazole structure. This may influence binding affinity in enzyme inhibition compared to imidazole-based compounds .
Backbone Modifications
- Cycloheptane-containing analogs demonstrate conformational rigidity, which could enhance selectivity in metal-ion chelation. In contrast, the linear propanimidamide chain in the target compound offers flexibility for diverse interactions .
Regulatory and Industrial Relevance
The compound is listed among pharmaceutical impurities and reference standards (e.g., MM3104.00), indicating its relevance in quality control for drug manufacturing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
